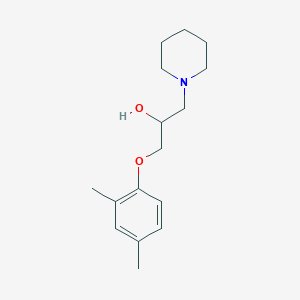
1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol, commonly known as DMPP, is a chemical compound that has been increasingly studied for its potential applications in scientific research. DMPP is a piperidine derivative and belongs to the class of compounds known as beta-adrenergic receptor agonists. It has been found to have a wide range of effects on the human body, including both physiological and biochemical effects.
作用机制
DMPP works by binding to and activating beta-adrenergic receptors in the body. This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which in turn leads to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
DMPP has been found to have a wide range of biochemical and physiological effects on the body. These effects include an increase in heart rate and blood pressure, an increase in metabolic rate, and an increase in the production of certain hormones such as adrenaline and noradrenaline.
实验室实验的优点和局限性
One of the main advantages of using DMPP in lab experiments is its ability to selectively activate beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation on various physiological and biochemical processes. However, one of the limitations of using DMPP in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
未来方向
There are several potential future directions for research involving DMPP. One area of research involves the development of new drugs that target beta-adrenergic receptors. Another area of research involves the use of DMPP as a tool for studying the role of beta-adrenergic receptors in various disease states, such as heart disease and diabetes. Additionally, there is potential for the development of new diagnostic tools based on DMPP and its effects on beta-adrenergic receptors.
合成方法
The synthesis of DMPP is a complex process that involves several steps. One of the most common methods for synthesizing DMPP is through the reaction of 1-(2,4-dimethylphenoxy)-3-chloropropane with piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPP as a white crystalline solid.
科学研究应用
DMPP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of DMPP as a beta-adrenergic receptor agonist. Beta-adrenergic receptors are found throughout the body and play a key role in regulating various physiological processes, including heart rate, blood pressure, and metabolism.
属性
产品名称 |
1-(2,4-Dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C16H25NO2/c1-13-6-7-16(14(2)10-13)19-12-15(18)11-17-8-4-3-5-9-17/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3 |
InChI 键 |
XZGLTDWPPLANGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)



![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)

![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)



![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)
![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)
